3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide

Kinase inhibitor design Positional isomerism Molecular recognition

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide (MF: C₁₉H₂₅N₅O₂; MW: 355.4 g/mol; InChI Key: NCGFYPAOBNTJOV-UHFFFAOYSA-N) is a synthetic small molecule belonging to the phenylaminopyrimidine-benzamide class. Its architecture comprises three pharmacophoric modules: a 4,6-dimethylpyrimidin-2-yl head group linked via an NH bridge to a meta-substituted benzamide core, which in turn bears an N-(2-morpholinoethyl) side chain.

Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
Cat. No. B10999607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide
Molecular FormulaC19H25N5O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCN3CCOCC3)C
InChIInChI=1S/C19H25N5O2/c1-14-12-15(2)22-19(21-14)23-17-5-3-4-16(13-17)18(25)20-6-7-24-8-10-26-11-9-24/h3-5,12-13H,6-11H2,1-2H3,(H,20,25)(H,21,22,23)
InChIKeyNCGFYPAOBNTJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide – Structural Identity, Physicochemical Profile, and Procurement Baseline


3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide (MF: C₁₉H₂₅N₅O₂; MW: 355.4 g/mol; InChI Key: NCGFYPAOBNTJOV-UHFFFAOYSA-N) is a synthetic small molecule belonging to the phenylaminopyrimidine-benzamide class. Its architecture comprises three pharmacophoric modules: a 4,6-dimethylpyrimidin-2-yl head group linked via an NH bridge to a meta-substituted benzamide core, which in turn bears an N-(2-morpholinoethyl) side chain . The meta (3-) connectivity of the benzamide distinguishes it from the corresponding para (4-) positional isomer and governs the spatial orientation of the morpholinoethyl tail relative to the pyrimidine hinge-binding motif. The compound is primarily available through specialist chemical suppliers for research use; its InChI Key resolves to a defined chemical structure, but it does not yet appear as a characterized entry in ChEMBL or DrugBank with annotated bioactivity, indicating that published pharmacological profiling remains sparse [1].

Structure Meta-benzamide with morpholinoethyl side chain; distinct from para isomer
Procurement Verify QC data: ¹H NMR meta pattern, HPLC purity ≥95%, ESI-MS identity
Workflow Kinase selectivity panels, formulation screening, metabolic stability studies

Why 3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide Cannot Be Replaced by Simple In-Class Analogs


Phenylaminopyrimidine-benzamides constitute a large class of kinase-targeted scaffolds, yet small structural perturbations within this family produce dramatic shifts in target engagement, selectivity, and developability. The target compound’s meta-benzamide connectivity places the morpholinoethyl side chain in a distinct dihedral orientation relative to the hinge-binding pyrimidine, altering the vector of solvent-exposed substituents when compared to para-substituted analogs . Furthermore, the morpholine ring—a tertiary amine with an endocyclic oxygen—offers a fundamentally different H-bond acceptor profile, basicity (pKa ~6.5–7.5 for morpholine vs. ~9.5–10.5 for piperidine), and aqueous solubility balance compared to the piperidine and pyrrolidine variants frequently encountered in screening decks [1]. These differences directly affect logD, permeability, P-glycoprotein susceptibility, and CYP inhibition potential, meaning that procurement decisions cannot rely on class-level assumptions; they must be anchored to compound-specific evidence [2].

Target Compound
SubstitutionMeta-benzamide connectivity
Side chainMorpholine (pKa ~6.8)
Head group4,6-Dimethylpyrimidine
Analog Comparators
SubstitutionPara isomer alters exit vector ~60°
Side chainPiperidine (pKa ~9.8) shifts logD ~0.7
Head groupDes-methyl analog lacks gatekeeper selectivity

Quantitative Comparator-Based Evidence for 3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide


Meta- vs. Para-Benzamide Connectivity: Impact on Molecular Shape and Target Space Complementarity

The target compound positions the morpholinoethyl carboxamide group at the meta (3-) position of the central phenyl ring, whereas the closest positional isomer—4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide—places it at the para position . This shift changes the exit vector angle of the solvent-exposed side chain by approximately 60°, altering the overall molecular shape from a more linear (para) to a kinked (meta) geometry. In kinase inhibitor design, this vector difference determines whether the side chain projects into the solvent channel, the ribose pocket, or the back cleft of the ATP-binding site, directly influencing kinase selectivity profiles [1]. The meta isomer also exhibits a slightly larger solvent-accessible surface area and altered dipole moment, which can affect passive permeability and solubility [2].

Meta vs. Para Connectivity
Supporting evidence
~60° difference in side-chain exit vector; kinked (meta) vs. linear (para) geometry
Unique 3D pharmacophore; non-interchangeable in SAR studies.
Data from molecular modeling; no published bioactivity comparison.
Kinase inhibitor design Positional isomerism Molecular recognition Structure-activity relationships

Morpholine vs. Piperidine Side Chain: Basicity, Solubility, and Metabolic Liability

The morpholine ring in the target compound contains an endocyclic oxygen that inductively reduces the pKa of the tertiary amine by approximately 3 log units relative to the piperidine analog—3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-piperidinoethyl)benzamide . The predicted pKa of the morpholine conjugate acid is ~6.8, versus ~9.8 for piperidine [1]. At physiological pH (7.4), the morpholine moiety is approximately 50% ionized, whereas piperidine is >99% protonated. This difference has cascading consequences: (i) the morpholine compound exhibits a lower logD₇.₄ (predicted ~2.1 vs. ~2.8 for the piperidine analog), improving aqueous solubility; (ii) reduced cationic charge at pH 7.4 lowers hERG channel binding propensity; and (iii) the morpholine oxygen provides an additional H-bond acceptor site that can enhance target binding affinity in certain kinase pockets while also altering CYP450-mediated oxidative metabolism patterns [2].

Morpholine vs. Piperidine
Class-level inference
ΔpKa ≈ 3.0 (6.8 vs. 9.8); ΔlogD₇.₄ ≈ –0.7; 49% ionization difference at pH 7.4
Predicted to improve solubility and alter metabolic profile.
Predicted values; experimental pKa/logD not reported for these compounds.
Physicochemical optimization Amine basicity logD Metabolic stability

Pyrrolidine Analog Comparison: Ring Size and Conformational Flexibility Differences

The target compound's morpholine ring (six-membered, chair conformation) contrasts with the five-membered pyrrolidine ring in 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-pyrrolidinoethyl)benzamide . The morpholine ring adopts a low-energy chair conformation with the nitrogen lone pair in an equatorial orientation, providing a well-defined H-bond acceptor geometry. Pyrrolidine, in contrast, undergoes rapid pseudorotation between envelope and twist conformations, presenting a less geometrically constrained H-bond acceptor [1]. Furthermore, the morpholine oxygen contributes to aqueous solubility: the predicted intrinsic solubility of the morpholine compound is approximately 2- to 3-fold higher than the pyrrolidine analog based on the additional heteroatom contribution to hydration free energy [2].

Morpholine vs. Pyrrolidine
Class-level inference
~2.5:1 predicted solubility ratio (morpholine: ~45 μg/mL; pyrrolidine: ~18 μg/mL)
Supports use in high-concentration formulation screening.
Predicted by Yalkowsky GSE model; experimental values pending.
Conformational analysis Ring strain Amine substituent SAR Solubility

4,6-Dimethylpyrimidine Substitution Pattern: Steric and Electronic Differentiation from Unsubstituted or Monomethyl Pyrimidine Analogs

The 4,6-dimethyl substitution on the pyrimidine ring is a well-precedented selectivity handle in kinase inhibitor design. In related phenylaminopyrimidine series—particularly JAK2 and FAK inhibitors—the 4,6-dimethyl pattern has been shown to occupy the hydrophobic gatekeeper pocket adjacent to the hinge region, discriminating against kinases with larger gatekeeper residues (e.g., Phe vs. Thr) [1]. While direct experimental comparison data for the target compound versus its des-methyl or 4-methyl-only analogs are not publicly available, a cross-study analysis of structurally related 2-anilinopyrimidine kinase inhibitors reveals that the 4,6-dimethyl motif consistently shifts selectivity away from Src-family kinases (which prefer a 4-methyl-6-H or 4-H-6-methyl pattern) and toward Abl and JAK family members [2]. The steric bulk contributed by the two methyl groups also increases metabolic stability at the pyrimidine 4- and 6-positions by blocking potential sites of CYP-mediated oxidation [3].

4,6-Dimethyl Selectivity
Cross-study comparable
In related series, 5-20× increased Abl potency over 4-methyl-only; reduced Src potency >10×
Predicts distinct kinase selectivity for gatekeeper-complementary targets.
Cross-study analysis; no head-to-head assay for target compound.
Kinase hinge binding Steric complementarity Pyrimidine SAR Selectivity engineering

Procurement-Relevant Chemical Identity and Purity Differentiation

The target compound is defined by a specific InChI Key (NCGFYPAOBNTJOV-UHFFFAOYSA-N) that unambiguously distinguishes it from its positional isomers and side-chain variants. Procurement of the incorrect isomer—particularly the 4-substituted benzamide—would introduce a structurally distinct compound with unknown and potentially confounding biological activity. Vendor-sourced material should be accompanied by ¹H NMR, LC-MS, and HPLC purity data confirming: (i) the meta-substitution pattern (characteristic aromatic splitting pattern in the δ 7.2–8.2 ppm region), (ii) the presence of both the morpholine ring (diagnostic N–CH₂–CH₂–O multiplet at δ 3.5–3.8 ppm) and the 4,6-dimethylpyrimidine singlet (δ 2.3–2.5 ppm, integrating to 6H), and (iii) ≥95% purity by HPLC at 254 nm . These specifications ensure that the compound used in experiments matches the structural identity claimed and avoids adulteration with synthetic intermediates or positional isomers [1].

QC & Identity
Supporting evidence
Unique InChI Key; diagnostic ¹H NMR: δ 2.35 (6H), 3.55–3.75 (8H); HPLC purity ≥95% at 254 nm
Essential to avoid procuring positional isomers or side-chain analogs.
Standard QC methods; batch-dependent retention time.
Chemical procurement QC characterization Batch reproducibility Isomeric purity

Research and Industrial Application Scenarios for 3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide


Kinase Selectivity Profiling in Gatekeeper-Mutant vs. Wild-Type Kinase Panels

The 4,6-dimethylpyrimidine head group is predicted to favor kinases with smaller gatekeeper residues (Thr, Val) over those with bulky gatekeepers (Phe, Met). This makes the compound suitable for inclusion in kinase selectivity panels where differential activity against gatekeeper variants is being mapped. The meta-benzamide geometry further modulates the accessibility of the morpholinoethyl tail to the solvent channel, providing an additional selectivity filter .

Solubility-Limited Formulation Development with Morpholine-Containing Scaffolds

The morpholine ring's lower basicity (pKa ~6.8 vs. ~9.8 for piperidine) and its endocyclic oxygen predict improved aqueous solubility and a reduced tendency for pH-dependent precipitation compared to piperidine- or pyrrolidine-substituted analogs. This compound is therefore a rational choice for formulation studies requiring concentrations exceeding 50 μM in physiological buffers, where more basic amine analogs may exhibit solubility-limited behavior [1].

Metabolic Stability Screening Focused on Morpholine N-Dealkylation vs. Piperidine N-Oxidation Pathways

The morpholine ring is metabolized primarily via N-dealkylation and ring opening, whereas piperidine analogs preferentially undergo N-oxidation and α-carbon hydroxylation. These divergent metabolic pathways create distinct CYP inhibition and reactive metabolite profiles. The compound is well-suited for comparative in vitro metabolism studies (human liver microsomes, hepatocyte incubations) designed to benchmark morpholine-containing scaffolds against their piperidine counterparts [2].

Isomeric Purity-Dependent Crystallography and Biophysical Assays

The meta-benzamide connectivity produces a unique molecular shape that may be essential for co-crystallization with certain kinase domains. The positional isomer (4-substituted) presents a different molecular surface that could preclude crystal packing or alter the binding pose. Procuring the correct 3-substituted isomer with verified isomeric purity (≥95%, confirmed by ¹H NMR aromatic splitting patterns) is critical for reproducible co-crystallization trials and surface plasmon resonance (SPR) binding experiments .

Application
Selection Property
Validation Focus
Gatekeeper-mutant kinase profiling
4,6-Dimethylpyrimidine motif; meta-benzamide geometry
Kinase selectivity panel review
Solubility-limited formulation studies
Morpholine pKa ~6.8; predicted logD₇.₄ ~2.1
pH-dependent solubility screening
Comparative in vitro metabolism
Morpholine N-dealkylation vs. piperidine N-oxidation pathway
CYP inhibition and reactive metabolite profiling
Co-crystallization and SPR binding assays
Isomeric purity ≥95%; meta-connectivity molecular shape
¹H NMR aromatic splitting pattern confirmation
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